
Chrysamine
説明
Chrysamine G, also known as Direct Yellow 1, is a carboxylic acid derivative of Congo Red . It has the empirical formula C26H16N4Na2O6 and a molecular weight of 526.41 . It is used as a probe of amyloid deposition in Alzheimer’s disease . It can inhibit Aβ-induced toxicity in PC12 cells .
Molecular Structure Analysis
The molecular structure of this compound G consists of a biphenyl core with azo linkages to carboxy-4-hydroxyphenyl groups . The sodium salts of the carboxylic acids contribute to the solubility of the compound .
Physical And Chemical Properties Analysis
This compound G is a solid substance with an orange color . It is soluble in DMSO at approximately 4 mg/mL . It should be stored at -20°C .
科学的研究の応用
Alzheimer's Disease Research
Chrysamine-G (CG), a derivative of Congo red, shows promise in Alzheimer's disease (AD) research. CG binds to β-amyloid protein, a hallmark of AD, in both in vitro studies and brain homogenates from AD patients. Its increased binding to AD brain homogenates, as compared to controls, suggests its potential as an in vivo probe for amyloid deposition in AD (Klunk, Debnath, & Pettegrew, 1995). Additionally, CG shows potential as a marker for amyloid deposition in living patients, given its ability to cross the blood-brain barrier in mice, its relatively high affinity for β-amyloid, and low toxicity (Klunk, Debnath, & Pettegrew, 1994).
Radioimaging in Alzheimer's Disease
The development of a 99m Tc-labelled derivative of CG aims to preserve β-amyloid affinity while enabling brain imaging in Alzheimer's disease. This derivative shows binding to β-amyloid deposits in autopsy sections of AD patient brains, indicating its potential for in vivo diagnosis (Dezutter et al., 1999).
Neuroprotective Effects
CG has been tested for its ability to attenuate amyloid β-induced toxicity in cell cultures. Its protective effect suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's, possibly due to its binding to amyloid β and other post-binding effects (Klunk, Debnath, Koros, & Pettegrew, 1998).
Imaging β-amyloid Protein
99mTc-MAMA-chrysamine G, another derivative of CG, has been synthesized for imaging β-amyloid protein in Alzheimer's disease. Its ability to cross the blood-brain barrier and selective binding to β-amyloid deposition in human brain tissue suggests its utility as a tracer agent for in vivo AD diagnosis (Dezutter et al., 1999).
作用機序
Target of Action
Chrysamine G, also known as a carboxylic acid analogue of Congo Red, primarily targets the beta-amyloid (Aβ) protein . The Aβ protein plays a significant role in the pathogenesis of Alzheimer’s disease, as it forms plaques in the brain that are characteristic of this condition .
Mode of Action
this compound G interacts with its target, the Aβ protein, by binding to it . This binding inhibits the neurodegenerative activity of the Aβ protein . This compound G’s antioxidant activity is also believed to contribute to its inhibitory effect on Aβ .
Biochemical Pathways
The primary biochemical pathway affected by this compound G is the amyloidogenic pathway, which leads to the formation of Aβ plaques in Alzheimer’s disease . By binding to Aβ proteins, this compound G inhibits the formation of these plaques, thereby disrupting the progression of this pathway .
Pharmacokinetics
One of the key pharmacokinetic properties of this compound G is its ability to cross the blood-brain barrier . This allows the compound to reach its target site, the Aβ proteins in the brain, effectively.
Result of Action
The binding of this compound G to Aβ proteins results in the inhibition of Aβ-induced cytotoxicity . This means that the compound can prevent the harmful effects that Aβ proteins can have on cells, particularly neurons in the brain. This is especially relevant in the context of Alzheimer’s disease, where Aβ proteins contribute to neuronal damage .
Action Environment
The action of this compound G is influenced by the environment within the brain. For instance, its ability to cross the blood-brain barrier allows it to act directly on Aβ proteins in the brain . .
生化学分析
Biochemical Properties
Chrysamine plays a significant role in biochemical reactions, particularly in the study of protein aggregation. It interacts with beta-amyloid fibrils, which are associated with Alzheimer’s disease. This compound has both high and low affinity binding sites for beta-amyloid fibrils, with dissociation constants (Kd) of 200 nM and 38.77 µM, respectively . These interactions are crucial for quantifying cerebral amyloid β deposition in Alzheimer’s disease pathological studies .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to penetrate the blood-brain barrier, making it useful in studying the effects of beta-amyloid aggregation in neuronal cells . This compound affects cell signaling pathways, gene expression, and cellular metabolism by binding to beta-amyloid fibrils and potentially altering their aggregation state . This interaction can lead to changes in cellular function and viability, particularly in the context of neurodegenerative diseases.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with beta-amyloid fibrils. By binding to these fibrils, this compound can inhibit their aggregation and promote their clearance from the brain . This binding interaction is facilitated by the carboxylic acid and hydroxyl groups present in this compound, which form hydrogen bonds with the beta-amyloid fibrils . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of amyloid precursor protein (APP) processing.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for prolonged observation of its effects on beta-amyloid aggregation . Long-term exposure to this compound has been associated with reduced beta-amyloid deposition and improved cognitive function in animal models of Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce beta-amyloid aggregation and improve cognitive function without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the clearance of beta-amyloid fibrils. It interacts with enzymes and cofactors involved in the degradation of amyloid precursor protein (APP) and the formation of beta-amyloid peptides . This compound may also affect metabolic flux by modulating the activity of enzymes involved in the processing of APP, leading to changes in metabolite levels and the overall metabolic state of the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to penetrate the blood-brain barrier, allowing it to reach the brain and interact with beta-amyloid fibrils . This compound’s localization and accumulation within the brain are crucial for its effectiveness in reducing beta-amyloid deposition and improving cognitive function in animal models of Alzheimer’s disease .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the extracellular space, where it interacts with beta-amyloid fibrils . This compound’s activity and function are influenced by its localization, as it needs to be in close proximity to beta-amyloid fibrils to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within the cell .
特性
IUPAC Name |
disodium;2-carboxy-4-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOPGDOIOXKJRA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023495 | |
| Record name | C.I. Direct Yellow 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6472-91-9 | |
| Record name | Chrysamine G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006472919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Direct Yellow 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)
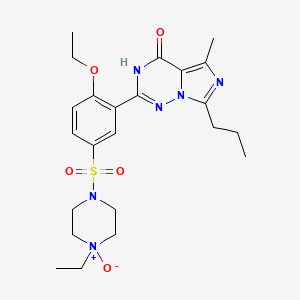
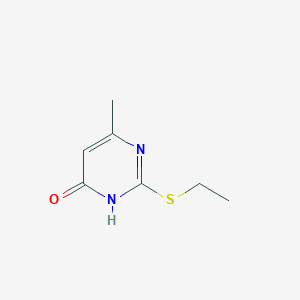
![[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1436524.png)
![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B1436525.png)
![6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436526.png)
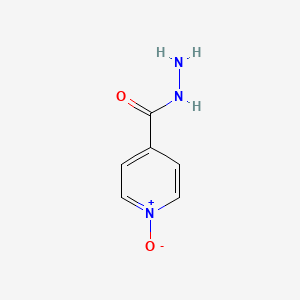
![N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)
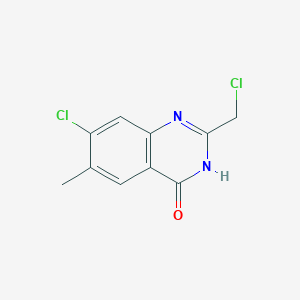

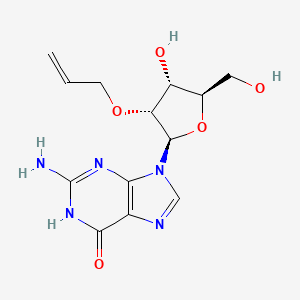
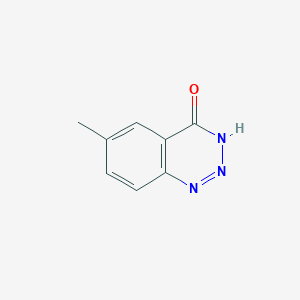
![7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436539.png)
![Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate](/img/structure/B1436540.png)